Benzyl 1-vinylcyclopropanecarboxylate
Description
Benzyl 1-vinylcyclopropanecarboxylate is an ester derivative featuring a benzyl group linked to a cyclopropane ring substituted with a vinyl moiety.
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
benzyl 1-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c1-2-13(8-9-13)12(14)15-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2 |
InChI Key |
OOWQSKINRGAQIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Cyclopropane Functionalization : Compounds 1s and 6s () highlight cyclopropane rings as reactive intermediates in azepine synthesis, suggesting that the vinyl group in the target compound could similarly participate in ring-expansion reactions .
- Conformational Dynamics: The "V-shaped" conformation of 1-benzoyl-N-phenylcyclopropanecarboxamide (interplanar angle: 91.3°) indicates steric and electronic effects from substituents on the cyclopropane ring .
- Synthetic Flexibility : Benzyl chloroformate and vinyl-containing reagents (e.g., ) are commonly used to introduce benzyl ester or vinyl groups, suggesting viable routes for synthesizing the target compound .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Analytical Data
Key Observations :
- State and Purity : Compound 1s is isolated as a solid (mp 37–39°C), while sulfane derivatives () are oils, indicating that the target compound’s physical state may depend on substituent polarity .
- Spectroscopic Trends : Cyclopropane protons typically appear upfield (δ 1.2–1.5 in 1s), while vinyl protons resonate downfield (δ 5.6–6.2 in ). HRMS data in both cases show high accuracy (<0.0002 m/z error), critical for structural validation .
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